N-Isopropyl-1-imidazolecarboxamide
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Overview
Description
Mechanism of Action
Target of Action
N-Isopropyl-1-imidazolecarboxamide is a chemical compound with a molecular weight of 153.18 It is used as a reactant in the preparation of aminopyrimidinyl derivatives as inhibitors of jak kinases .
Mode of Action
As a reactant in the synthesis of aminopyrimidinyl derivatives, it may contribute to the inhibitory action on JAK kinases .
Biochemical Pathways
Given its use in the synthesis of jak kinase inhibitors , it may indirectly influence the JAK-STAT signaling pathway.
Result of Action
Given its use in the synthesis of jak kinase inhibitors , it may contribute to the regulation of cellular processes controlled by JAK-STAT signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-imidazolecarboxamide typically involves the reaction of imidazole with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1-imidazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N-isopropyl-1-imidazolecarboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N-Isopropyl-1-imidazolecarboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-propan-2-ylimidazole-1-carboxamide: Shares a similar imidazole ring structure but differs in the substituent groups.
N-methylimidazolecarboxamide: Another imidazole derivative with different substituents on the imidazole ring.
Uniqueness
N-Isopropyl-1-imidazolecarboxamide is unique due to its specific isopropyl group attached to the imidazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-propan-2-ylimidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-4-3-8-5-10/h3-6H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHCGBPLHLWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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